N-(2-amino-2-thioxoethyl)benzamide
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Overview
Description
N-(2-amino-2-thioxoethyl)benzamide: is an organic compound with the molecular formula C9H10N2OS It is a benzamide derivative that contains an amino and thioxo group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-thioxoethyl)benzamide typically involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-thioxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used under mild conditions.
Reduction: Reducing agents like or are commonly used.
Substitution: Nucleophiles such as or can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-2-thioxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-amino-2-thioxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)benzamide
- N-(2-thioxoethyl)benzamide
- N-(2-amino-2-oxoethyl)benzamide
Uniqueness
N-(2-amino-2-thioxoethyl)benzamide is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-amino-2-sulfanylideneethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSPWXCUZDDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393084 |
Source
|
Record name | N-(2-amino-2-thioxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-42-0 |
Source
|
Record name | NSC84257 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-amino-2-thioxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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